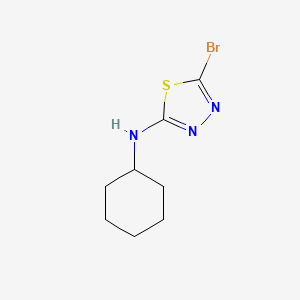
4,4'-methylenebis(3-bromo-N,N-dimethylaniline)
描述
4,4’-methylenebis(3-bromo-N,N-dimethylaniline): is an organic compound with the molecular formula C17H20Br2N2 and a molecular weight of 412.16 g/mol . It is characterized by the presence of two bromine atoms and two dimethylamino groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-N,N-dimethylaniline.
Condensation Reaction: The 3-bromo-N,N-dimethylaniline is then subjected to a condensation reaction with formaldehyde (methanal) under acidic conditions to form the methylene bridge.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods:
In industrial settings, the production of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent amine (4,4’-methylenebis(N,N-dimethylaniline)).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) has several scientific research applications:
作用机制
The mechanism of action of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) involves its interaction with specific molecular targets:
相似化合物的比较
- 4,4’-methylenebis(N,N-dimethylaniline)
- 4,4’-methylenebis(2-chloro-N,N-dimethylaniline)
- 4,4’-methylenebis(3-chloro-N,N-dimethylaniline)
Comparison:
- 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and applications compared to its chloro and non-halogenated analogs .
- The bromine atoms enhance its electrophilic properties, making it more suitable for specific substitution reactions .
属性
IUPAC Name |
3-bromo-4-[[2-bromo-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLUOGGGJZILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)









